3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13550509
InChI: InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)
SMILES: C1=CC(=C(C=C1C=CC(=O)O)F)Br
Molecular Formula: C9H6BrFO2
Molecular Weight: 245.04 g/mol

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid

CAS No.:

Cat. No.: VC13550509

Molecular Formula: C9H6BrFO2

Molecular Weight: 245.04 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid -

Specification

Molecular Formula C9H6BrFO2
Molecular Weight 245.04 g/mol
IUPAC Name 3-(4-bromo-3-fluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)
Standard InChI Key LHHBEQSDZPKXEI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C=CC(=O)O)F)Br
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)O)F)Br

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid, reflecting its stereochemistry and substituent positions . The phenyl ring is functionalized with bromine (Br) at the para-position (C4) and fluorine (F) at the meta-position (C3), while the prop-2-enoic acid group (-CH=CH-COOH) introduces a conjugated double bond and carboxylic acid functionality.

Table 1: Structural Identifiers

PropertyValueSource
Molecular FormulaC₉H₆BrFO₂
Molecular Weight245.04 g/mol
SMILESC1=CC(=C(C=C1C=CC(=O)O)F)Br
InChIKeyLHHBEQSDZPKXEI-DUXPYHPUSA-N
CAS Registry Number923266-17-5

The E-stereochemistry of the double bond is critical for molecular interactions, as it positions the carboxylic acid group trans to the phenyl ring, influencing solubility and reactivity .

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Parameters

ParameterCondition
Starting Material4-bromo-3-fluorobenzaldehyde
ReagentMalonic acid, pyridine
Temperature80–100°C
Yield (Estimated)50–70%

Industrial Production Challenges

  • Halogen Stability: Bromine and fluorine may undergo unintended substitution or elimination under harsh conditions.

  • Stereochemical Control: Ensuring E-selectivity requires careful optimization of reaction kinetics and catalysts .

Physicochemical Properties

Experimental and Computed Data

Key properties are derived from computational models and analogous compounds due to limited experimental reports :

Table 3: Physicochemical Profile

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.62 g/cm³ (estimated)
LogP (XLogP3)2.7
Solubility in DMSOUnknown
pKa4.25 (predicted)

The compound’s low predicted solubility in water (LogP = 2.7) suggests preferential partitioning into lipid membranes, a trait advantageous in drug design .

Biological Activities and Applications

Pharmaceutical Intermediate

The bromine and fluorine atoms enhance electrophilicity and metabolic stability, making this compound a candidate for:

  • Kinase Inhibitors: Halogenated phenyl groups often target ATP-binding pockets in kinases.

  • Anticancer Agents: Fluorine’s electronegativity may modulate cytotoxicity and bioavailability .

Material Science Applications

  • Liquid Crystals: The rigid phenyl core and polar carboxylic acid group could stabilize mesophases.

  • Polymer Additives: Halogen atoms may improve flame retardancy in polymeric materials.

HazardPrecaution
Skin ContactWash with soap and water
Eye ExposureRinse with water for 15 minutes
InhalationMove to fresh air

Future Research Directions

  • Synthetic Optimization: Develop room-temperature protocols to improve yield and stereoselectivity.

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.

  • Derivatization Studies: Explore esterification or amidation to enhance solubility and target specificity .

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